molecular formula C12H4O12-2 B3056561 N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine CAS No. 7235-73-6

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3056561
CAS No.: 7235-73-6
M. Wt: 340.15 g/mol
InChI Key: YDSWCNNOKPMOTP-UHFFFAOYSA-L
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Description

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, an iodomethyl group, and an amine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, such as the reaction of a methyl group with iodine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as the reduction of the bromophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles like amines, thiols, and halides, and electrophiles like alkyl halides and acyl chlorides.

    Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the bromophenyl group.

    Substitution: Various substituted derivatives with different functional groups.

    Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to its observed biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-Fluorophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.

    N-(4-Methylphenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a bromine atom.

Properties

IUPAC Name

N-(4-bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrIN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSMJJOYYLNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(S2)CI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
N-(4-Bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine

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